molecular formula C14H24Cl2N2O B2951158 (1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286275-81-7

(1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2951158
CAS No.: 1286275-81-7
M. Wt: 307.26
InChI Key: YQJOYIZCTUVKLS-MQQSYLBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is a substituted cyclohexane-1,4-diamine derivative with a 3-methoxybenzyl group at the N1 position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

4-N-[(3-methoxyphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c1-17-14-4-2-3-11(9-14)10-16-13-7-5-12(15)6-8-13;;/h2-4,9,12-13,16H,5-8,10,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJOYIZCTUVKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, structural characterization, and various biological assays.

Synthesis and Structural Characterization

The synthesis of (1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with 3-methoxybenzyl chloride. The compound can be characterized using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry : To confirm molecular weight.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related cyclohexane derivatives. For instance, some complexes derived from cyclohexane-1,3-dione exhibited medium-level antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus when compared to standard antibiotics like ampicillin . While specific data on (1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is limited, its structural analogs suggest potential activity against bacterial pathogens.

Antimalarial Activity

Compounds structurally similar to cyclohexane derivatives have shown promising antiplasmodial activity. For example, a hydrazone derivative demonstrated significant suppression of Plasmodium yoelii in murine models . This indicates that the cyclohexane framework may contribute to antimalarial properties, warranting further investigation into (1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride for similar effects.

Case Studies and Research Findings

Several studies have explored the biological implications of cyclohexane derivatives:

  • Antibacterial Assays : In a comparative study of cyclohexane-based ligands and their metal complexes, certain compounds showed effective inhibition against gram-positive and gram-negative bacteria . This suggests that modifications to the cyclohexane structure can enhance antibacterial properties.
  • Antimalarial Research : A hydrazone-based compound was found to significantly reduce parasitemia in infected mice, indicating that structural modifications in similar compounds could lead to effective antimalarial agents .

Data Tables

Biological Activity Tested Compound Target Organisms Activity Level
AntibacterialCyclohexane DerivativeE. coli, S. aureusMedium-level compared to ampicillin
AntimalarialHydrazone DerivativePlasmodium yoeliiSignificant suppression of growth

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in the benzyl substituent's electronic properties, position, and steric bulk. Below is a comparative analysis:

Compound Substituent CAS Number Molecular Weight (g/mol) Key Properties
Target Compound 3-Methoxybenzyl Not Provided ~311.68* Electron-donating methoxy group may enhance solubility
(1R,4R)-N1-(2-Methoxybenzyl) analog 2-Methoxybenzyl Not Provided ~311.68* Ortho-substitution may reduce steric accessibility
(1R,4R)-N1-(2-Chlorobenzyl) analog 2-Chlorobenzyl 1286272-91-0 311.68 Chloro group increases lipophilicity; potential for halogen bonding
(1R,4R)-N1-(3-Fluorobenzyl) analog 3-Fluorobenzyl 1286275-63-5 ~295.78* Fluorine’s electronegativity may alter receptor interactions
trans-N1-(2-Phenylcyclopropyl) analog 2-Phenylcyclopropyl 1431326-61-2 303.27 Rigid cyclopropyl group may improve binding specificity to LSD1

*Calculated based on molecular formula.

Physicochemical Properties

Property Target Compound 2-Chlorobenzyl Analog Phenylcyclopropyl Analog
Solubility High (dihydrochloride salt) Moderate (lipophilic Cl) Low (rigid hydrophobic group)
Stability Stable under inert storage Long-term storage at -20°C Sensitive to light/heat
Melting Point Not Reported Not Reported >250°C (decomposition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.